![molecular formula C9H8BrF2NO B3240901 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide CAS No. 1449008-10-9](/img/structure/B3240901.png)
4-Bromo-2,5-difluoro-N,N-dimethylbenzamide
Overview
Description
4-Bromo-2,5-difluoro-N,N-dimethylbenzamide, also known as BDF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDF is a highly potent and selective inhibitor of a class of enzymes called protein kinases, which are involved in the regulation of various cellular processes. In
Scientific Research Applications
Metabolic Pathways and Metabolism Studies
Metabolic Pathways in Rats : Studies have explored the in vivo metabolism of compounds structurally similar to 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide in rats, revealing insights into the metabolic pathways and the identification of various metabolites. This provides a foundation for understanding the metabolism of related compounds in animal models (Kanamori et al., 2002).
Metabolic Pathways Across Species : Comparative studies on the metabolism of similar compounds in different species, including humans, have been conducted. These studies offer valuable information on interspecies differences in drug metabolism, potentially applicable to 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (Carmo et al., 2005).
Synthesis and Chemical Properties
Synthesis of Analogous Compounds : Research has been carried out on the synthesis of compounds analogous to 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide, which could shed light on potential synthetic pathways and applications of the compound in various fields (Shiue et al., 2003).
Chemical Properties and Reactions : Investigations into the chemical properties and reactions of structurally related compounds, such as their interactions with different reagents and the formation of various derivatives, are crucial for understanding the chemical behavior of 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide (Jas, 1991).
Biomedical and Pharmacological Research
Biomedical Applications : The compound and its analogs have potential applications in biomedical research, including the development of imaging agents and understanding their interactions with biological systems (Alnoman et al., 2019).
Pharmacological Studies : Investigations into the pharmacokinetics and dynamics of structurally related compounds provide a basis for understanding how 4-Bromo-2,5-difluoro-N,N-dimethylbenzamide might behave in biological systems. This includes studies on drug distribution, metabolism, and potential therapeutic applications (Rohanová et al., 2008).
properties
IUPAC Name |
4-bromo-2,5-difluoro-N,N-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c1-13(2)9(14)5-3-8(12)6(10)4-7(5)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVITWPWCGJPLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1F)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252503 | |
Record name | Benzamide, 4-bromo-2,5-difluoro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-difluoro-N,N-dimethylbenzamide | |
CAS RN |
1449008-10-9 | |
Record name | Benzamide, 4-bromo-2,5-difluoro-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-bromo-2,5-difluoro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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